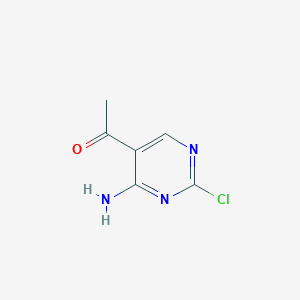

1-(4-Amino-2-chloropyrimidin-5-YL)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Amino-2-chloropyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone can be synthesized through a multi-step process involving the reaction of 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine. This intermediate is then reacted with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Applications De Recherche Scientifique

The applications of 1-(4-amino-2-chloropyrimidin-5-yl)ethanone in scientific research include its use as a raw material in the preparation of various compounds and its potential as a building block in the synthesis of bioactive molecules .

Scientific Research Applications

- As a Chemical Intermediate: this compound is a chemical intermediate used in the synthesis of various compounds .

- Anti-inflammatory research: Derivatives of pyrimidine have been explored for their anti-inflammatory activities . For example, 4-indolyl-2-arylaminopyrimidine derivatives have been designed and synthesized for treating acute lung injury by inhibiting inflammation .

- NAPE-PLD Inhibitors: Pyrimidine-4-carboxamide derivatives have been studied as inhibitors of NAPE-PLD, an enzyme involved in the production of N-acyl ethanolamines (NAEs) . One such inhibitor, LEI-401, reduced anandamide levels in cells and mouse brains, affecting emotional behavior in mice .

-

Antiviral evaluation: Pyrimidine-based compounds have a wide range of biological and pharmacological activities, including antiviral properties .

Pyrimidine conjugates have been tested against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus .

While the provided search results do not contain specific case studies for this compound, they highlight the use of pyrimidine derivatives in various applications:

- Inflammation Inhibition: In one study, a series of novel compounds with highly efficient inhibiting the expression of inflammatory factors were designed by using 4-indolyl-2-aminopyrimidine as the core skeleton .

- NAPE-PLD Inhibition: LEI-401, a pyrimidine-4-carboxamide derivative, was found to decrease anandamide levels in neuronal cells and in mouse brain at a dose of 30 mg/kg (intraperitoneal injection) . At this dose, LEI-401 displayed profound effects on mouse emotional behavior .

- Anti-Herpesvirus Activity: Pyrimidine derivatives have been studied against the reference strain HSV-1/L2 and the acyclovir-resistant strain HSV-1/L2/R in the Vero E6 cells .

Mécanisme D'action

The mechanism of action of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the pyrimidine ring play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparaison Avec Des Composés Similaires

- 1-(4-Amino-2-chloropyrimidin-5-YL)ethanol

- 1-(4-Amino-2-chloropyrimidin-5-YL)methanone

- 1-(4-Amino-2-chloropyrimidin-5-YL)propanone

Uniqueness: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone is unique due to its specific combination of functional groups and the pyrimidine ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Activité Biologique

1-(4-Amino-2-chloropyrimidin-5-YL)ethanone is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in antiviral applications. This article explores the compound's biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorinated pyrimidine ring, which is known to influence its biological interactions due to the electron-withdrawing nature of the chlorine atom.

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its role as an enzyme inhibitor and its antiviral properties.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, which can be crucial in therapeutic applications. The inhibition mechanism often involves the interaction with active sites of enzymes, leading to a reduction in their activity. For example, studies have shown that derivatives of this compound exhibit significant inhibition against several kinases, which are critical targets in cancer therapy .

Antiviral Activity

The antiviral potential of this compound has been evaluated against various viruses, including herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1).

Case Study: Antiviral Evaluation Against HSV-1

A study assessed the compound's effectiveness against both acyclovir-sensitive and resistant strains of HSV-1. The results indicated moderate antiviral activity, with selectivity indices (SI) suggesting that while some derivatives showed promise, they were generally less effective than established antiviral agents like acyclovir .

Table 1: Antiviral Activity Against HSV-1

| Compound | IC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| This compound | 9.27 | 34.63 | <4 |

| Reference Drug (Acyclovir) | - | - | - |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly influence their inhibitory potency and selectivity.

Table 2: SAR Analysis of Pyrimidine Derivatives

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Electron-withdrawing | Increased potency |

| 4 | Alkyl substitution | Reduced selectivity |

| 5 | Halogenation | Enhanced binding |

Research Findings

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in various therapeutic areas:

Propriétés

Formule moléculaire |

C6H6ClN3O |

|---|---|

Poids moléculaire |

171.58 g/mol |

Nom IUPAC |

1-(4-amino-2-chloropyrimidin-5-yl)ethanone |

InChI |

InChI=1S/C6H6ClN3O/c1-3(11)4-2-9-6(7)10-5(4)8/h2H,1H3,(H2,8,9,10) |

Clé InChI |

JUERSHBUJSAQDB-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CN=C(N=C1N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.